molecular formula C16H15ClN4O2S B3042685 6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 650615-76-2

6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B3042685
CAS No.: 650615-76-2
M. Wt: 362.8 g/mol
InChI Key: IYNPCGYFAQKVDZ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core, a fused bicyclic heterocycle combining pyrazole and pyridine rings. Key structural elements include:

  • N5-carboxamide with sulphanylidene moiety: The sulphanylidene group (1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene) introduces a sulfoximine-like structure, which may improve hydrogen-bonding capacity and conformational rigidity compared to simpler amides .

The compound’s molecular formula is inferred as C₁₇H₁₆ClN₅O₂S (molecular weight ≈ 389.87 g/mol).

Properties

IUPAC Name

6-chloro-1,3-dimethyl-N-(methyl-oxo-phenyl-λ6-sulfanylidene)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-10-12-9-13(14(17)18-15(12)21(2)19-10)16(22)20-24(3,23)11-7-5-4-6-8-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNPCGYFAQKVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC(=C(C=C12)C(=O)N=S(=O)(C)C3=CC=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the chloro, dimethyl, and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.

Scientific Research Applications

6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, focusing on core motifs, substituents, and inferred properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[3,4-b]pyridine 6-Cl, 1,3-dimethyl, N5-sulphanylidene carboxamide ~389.87 Sulfoximine-like group enhances polarity and rigidity; chloro substitution for reactivity .
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydropyrazole 4-methoxyphenyl, carboximidamide ~279.34 Carboximidamide group may enhance basicity; methoxy improves solubility .
5-Chloro-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine Triply chlorinated (pyridine, benzyl, phenyl), carboxamide ~407.66 High lipophilicity due to multiple Cl atoms; potential for halogen bonding .
6-(5-Cyano-2-hydroxy-1H-indol-3-yl)-N-methoxy-N-methylnicotinamide Pyridine-indole hybrid Cyano, hydroxy-indole, N-methoxy-N-methyl carboxamide ~352.35 Indole-pyrrole hybrid may confer planar stacking; cyano group enhances polarity .

Key Structural and Functional Insights:

Sulphanylidene substituents (target) are rare in the evidence, distinguishing it from carboximidamides or standard carboxamides .

Substituent Effects :

  • Chlorine : Present in the target and ’s compound, chlorine enhances electrophilicity and metabolic stability but may increase toxicity .
  • Methyl Groups : The 1,3-dimethyl groups in the target compound likely improve membrane permeability compared to unmethylated analogs .

Functional Groups :

  • The sulphanylidene group in the target may act as a hydrogen-bond acceptor, a feature absent in ’s carboximidamides or ’s tri-chlorinated carboxamide.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s sulphanylidene group may require specialized sulfoximine synthesis protocols, contrasting with the straightforward carboximidamide preparations in .
  • Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting that the target’s crystal structure (if resolved) likely employed SHELXL or similar tools .

Biological Activity

6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex compound with notable biological activity. This article synthesizes current research findings, case studies, and data tables to highlight its pharmacological potential.

  • Molecular Formula : C16H15ClN4O2S
  • Molecular Weight : 362.83 g/mol
  • CAS Number : 225112-16-3

The compound's structure suggests it may interact with various biological targets, particularly in the central nervous system and cancer pathways:

  • Neurotransmitter Modulation : The presence of a chloro group and a pyrazolo-pyridine framework indicates potential interactions with neurotransmitter receptors, possibly influencing cognitive functions and neurological disorders such as Alzheimer's and Parkinson's diseases .
  • Enzyme Inhibition : Its ability to inhibit key enzymes involved in disease processes is significant. The methanone group may facilitate binding to enzyme active sites, which is critical in conditions like cancer where abnormal enzyme activity is prevalent .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Case Study : A study reported that the compound induced apoptosis in breast cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent .

Antithrombotic Properties

The compound has been explored for its antithrombotic properties:

  • Case Study : Research indicated that it acts as a potent inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This inhibition could lead to reduced thrombus formation, making it a candidate for treating thromboembolic disorders .

Data Table of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits Factor Xa activity
Neurotransmitter InteractionPotential modulator of neurotransmitter receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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